molecular formula C30H36N2O4S B1258423 [(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

Cat. No. B1258423
M. Wt: 520.7 g/mol
InChI Key: RHQPDZCTKOVIKR-UNHDOIQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone is a member of 1-benzothiophenes.

Scientific Research Applications

Chemical Optimization and Antagonist Development

In the realm of medicinal chemistry, a related compound, PF-4254196, was identified as a potent CCR2 antagonist with an improved cardiovascular profile. This compound, similar in structure to the one , was developed through systematic optimization, showcasing the utility of such molecules in drug development (Hughes et al., 2011).

Antimicrobial Activity Studies

Studies involving similar compounds, such as the synthesis of pyridine derivatives including benzothiazoles, have been conducted to explore their antimicrobial activities. These compounds exhibited variable and modest activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Cardiovascular Research

In cardiovascular research, derivatives of the compound, specifically methanandamide and its analogs, have been studied for their effects on nitric oxide production in rabbit aortic endothelial cells. This research provides insight into the cardiovascular implications and therapeutic potentials of such compounds (McCollum, Howlett, & Mukhopadhyay, 2007).

Photoreactive Studies for Synthesis of Organic Compounds

The compound's structural analogs have been used in photoreactive studies for the synthesis of new organic scaffolds, such as angular pentacyclic compounds. These studies are significant for green chemistry and convenient synthesis methodologies in organic chemistry (Dalal, Khanna, Kumar, & Kamboj, 2017).

properties

Product Name

[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

Molecular Formula

C30H36N2O4S

Molecular Weight

520.7 g/mol

IUPAC Name

[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-(4-benzylpiperazin-1-yl)methanone

InChI

InChI=1S/C30H36N2O4S/c1-2-35-30-24(12-8-18-33)25(26-21-37-28-13-7-6-11-23(26)28)19-27(36-30)29(34)32-16-14-31(15-17-32)20-22-9-4-3-5-10-22/h3-7,9-11,13,19,21,24-25,30,33H,2,8,12,14-18,20H2,1H3/t24-,25+,30-/m1/s1

InChI Key

RHQPDZCTKOVIKR-UNHDOIQYSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H](C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CSC5=CC=CC=C54)CCCO

Canonical SMILES

CCOC1C(C(C=C(O1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CSC5=CC=CC=C54)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 2
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 3
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 4
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 5
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone
Reactant of Route 6
[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone

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